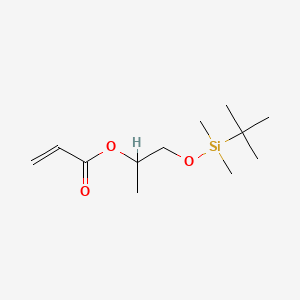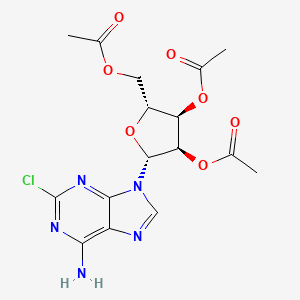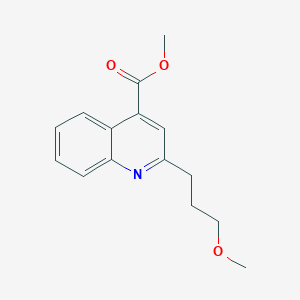
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate is a chemical compound with the molecular formula C12H24O3Si and a molecular weight of 244.403 g/mol . This compound is characterized by the presence of an acrylate group and a tert-butyldimethylsilyl (TBDMS) protecting group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions and results in the formation of the TBDMS-protected intermediate. This intermediate can then be reacted with acryloyl chloride in the presence of a base to yield the final product .
Chemical Reactions Analysis
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate undergoes various chemical reactions, including:
Oxidation: The acrylate group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acrylate group can be reduced to form alcohols or alkanes.
Substitution: The TBDMS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acids like hydrochloric acid (HCl) for deprotection .
Scientific Research Applications
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate involves the reactivity of the acrylate group and the stability provided by the TBDMS protecting group. The acrylate group can undergo polymerization or other addition reactions, while the TBDMS group protects the hydroxyl functionality from unwanted reactions . This dual functionality allows for precise control over the reactivity and stability of the compound in various chemical processes.
Comparison with Similar Compounds
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate can be compared with similar compounds such as:
1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: This compound lacks the acrylate group and is primarily used as a protecting group for hydroxyl functionalities.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound contains an aldehyde group instead of an acrylate group and is used in different synthetic applications.
1-(tert-Butyldimethylsilyloxy)-2-propanone: This compound contains a ketone group and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of the acrylate and TBDMS groups, which provides a balance of reactivity and stability that is valuable in organic synthesis .
Properties
Molecular Formula |
C12H24O3Si |
|---|---|
Molecular Weight |
244.40 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-8-11(13)15-10(2)9-14-16(6,7)12(3,4)5/h8,10H,1,9H2,2-7H3 |
InChI Key |
ASJYIBZQRDLJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)



![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)


![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)

![(Z)-7-[(2R,4R,5S)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B13845003.png)
